

An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1282009

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

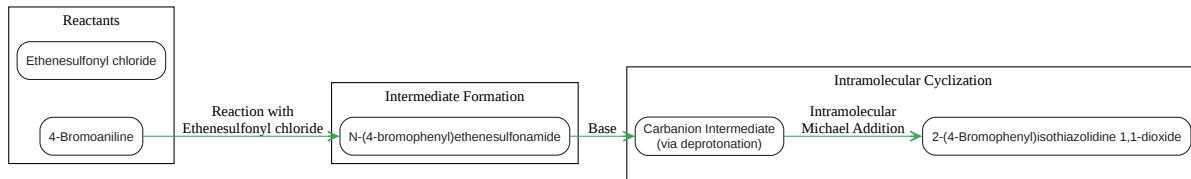
Disclaimer: This document serves as a summary of publicly available information regarding "**2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**." Extensive literature searches have revealed a significant scarcity of detailed experimental data and biological studies for this specific compound. Consequently, this guide provides foundational chemical information and contextual insights based on related structures. All information should be cross-referenced with experimentally derived data upon synthesis and evaluation.

Core Chemical Properties

"**2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**" is a heterocyclic organic compound belonging to the class of isothiazolidine 1,1-dioxides, also known as γ -sultams. The structure features a saturated five-membered ring containing sulfur, nitrogen, and three carbon atoms, with the sulfur atom in a high oxidation state (+6) as a sulfone. A 4-bromophenyl group is attached to the nitrogen atom of the isothiazolidine ring.

Table 1: Fundamental Chemical Data

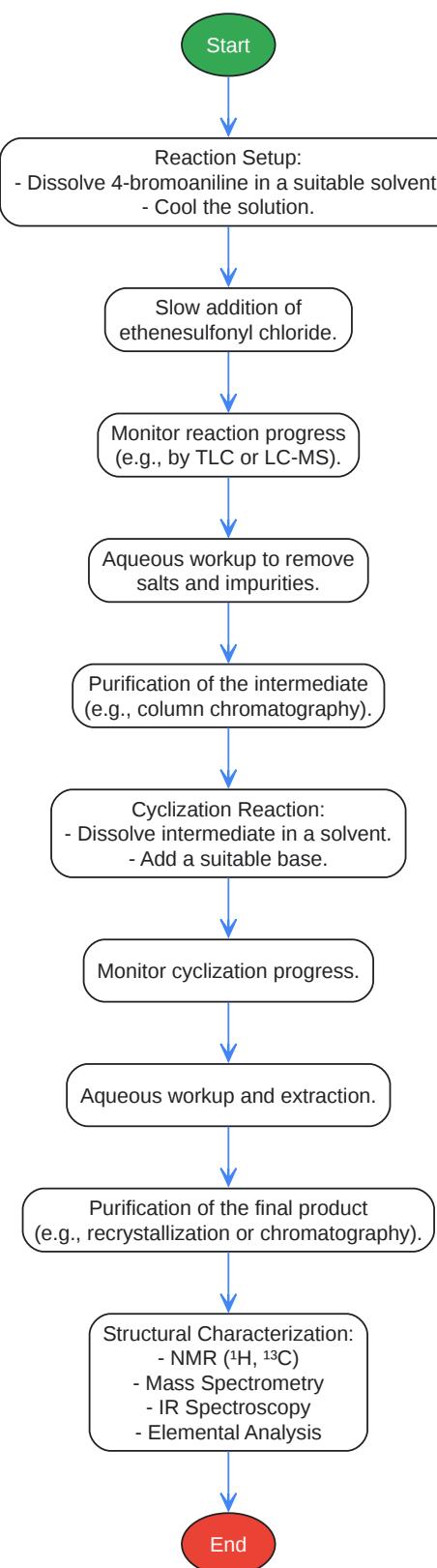
Property	Value	Source
CAS Number	71703-16-7	[1]
Molecular Formula	C ₉ H ₁₀ BrNO ₂ S	[1]
Molecular Weight	276.15 g/mol	[1]
Canonical SMILES	C1CS(=O) (=O)N1C2=CC=C(C=C2)Br	Inferred from structure
InChI Key		Inferred from structure


Note: Experimentally determined physical properties such as melting point, boiling point, and solubility are not available in the public domain at the time of this report.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide** is not documented in readily accessible scientific literature. However, a general and plausible synthetic approach can be proposed based on established methods for the preparation of N-aryl isothiazolidine 1,1-dioxides. A common strategy involves the Michael addition of an amine to an α,β -unsaturated vinyl sulfone, followed by intramolecular cyclization.

Proposed Synthetic Pathway


A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require experimental optimization.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**.

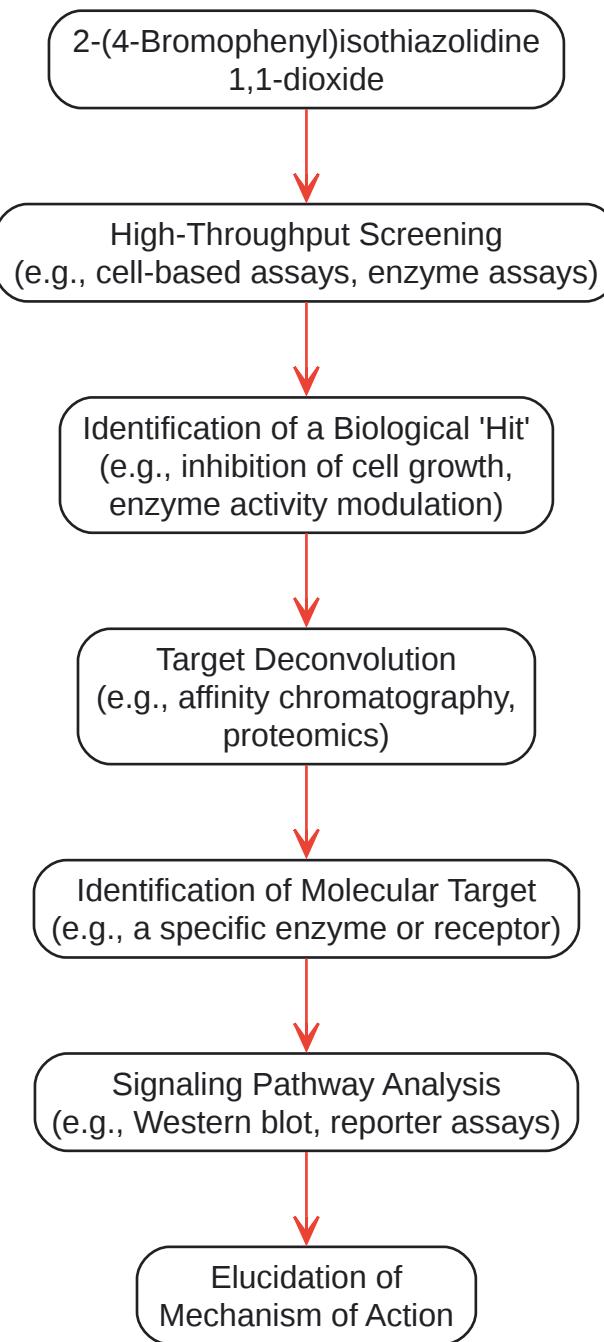
Experimental Workflow for Synthesis (Hypothetical)

The following workflow illustrates the general steps that would be involved in the proposed synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways (Inferred)


There is no direct biological data available for **2-(4-Bromophenyl)isothiazolidine 1,1-dioxide**. However, the broader class of isothiazolidine 1,1-dioxides (sultams) has been investigated for a range of biological activities. The presence of the 4-bromophenyl moiety is also common in many pharmacologically active compounds.

Areas of Potential Interest for Research:

- **Antimicrobial Activity:** Some sultam derivatives have shown antibacterial properties. The 4-bromophenyl group is also present in some known antimicrobial agents.
- **Antiviral Activity:** Certain β -amino sultams have been reported as inhibitors of HIV-1 replication.
- **Enzyme Inhibition:** The isothiazolidine 1,1-dioxide scaffold can act as a bioisostere for other cyclic structures and may interact with various enzyme active sites.
- **Anticancer Activity:** The 4-bromophenyl group is a feature in some compounds with antiproliferative effects.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Research on this compound would first need to establish a biological target. A generalized logical diagram for investigating potential biological activity is presented below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

"2-(4-Bromophenyl)isothiazolidine 1,1-dioxide" is a compound for which fundamental experimental data is largely absent from public scientific databases. The information provided

herein is based on its chemical structure and the known properties of related compounds. Future research on this molecule would require its de novo synthesis and thorough characterization using modern analytical techniques. Subsequently, its biological profile could be explored through systematic screening to identify potential therapeutic applications. The structural motifs present in the molecule suggest that investigations into its antimicrobial, antiviral, and enzyme inhibitory activities could be promising starting points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282009#2-4-bromophenyl-isothiazolidine-1-1-dioxide-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com